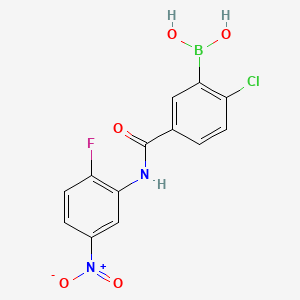
Fmoc-thr-OH-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-thr-OH-15N: is a derivative of threonine, an amino acid, where the nitrogen atom is isotopically labeled with nitrogen-15. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the assembly of peptides .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-thr-OH-15N involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The nitrogen-15 labeling is typically introduced during the synthesis of threonine itself or by using nitrogen-15 labeled ammonia or other nitrogen sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The isotopic labeling with nitrogen-15 is achieved using isotopically enriched nitrogen sources .
化学反応の分析
Types of Reactions: Fmoc-thr-OH-15N undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Chemistry: Fmoc-thr-OH-15N is widely used in solid-phase peptide synthesis (SPPS) for the preparation of isotopically labeled peptides. These labeled peptides are essential for studying protein structure and dynamics using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to synthesize labeled peptides that can be incorporated into proteins. This allows researchers to study protein-protein interactions, enzyme mechanisms, and protein folding .
Medicine: Isotopically labeled peptides synthesized using this compound are used in medical research to develop diagnostic tools and therapeutic agents. These peptides can be used in imaging studies to track the distribution and metabolism of drugs in the body .
Industry: In the pharmaceutical industry, this compound is used to produce labeled peptides for drug development and quality control. These peptides help in understanding the pharmacokinetics and pharmacodynamics of new drugs .
作用機序
The primary function of Fmoc-thr-OH-15N in peptide synthesis is to protect the amino group of threonine during the assembly of peptides. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting the peptide chain . This selective deprotection allows for the stepwise addition of amino acids to form the desired peptide sequence .
類似化合物との比較
Fmoc-Ser-OH-15N: Similar to Fmoc-thr-OH-15N but derived from serine.
Fmoc-Val-OH-15N: Derived from valine and used in peptide synthesis.
Fmoc-Gly-OH-15N: Derived from glycine and used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides that require specific structural features .
特性
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1/i20+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-UGFDDMHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B8047813.png)




![Ethyl 8-bromo-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8047846.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8047853.png)
